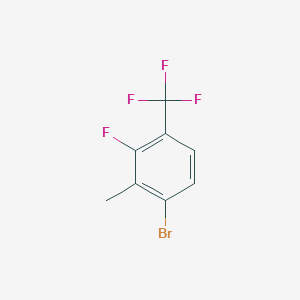![molecular formula C11H22ClNO3 B6242763 methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride CAS No. 2307736-94-1](/img/no-structure.png)
methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride, also known as MB-2, is a cyclic peptide that has been widely studied for its potential use in various scientific research applications. MB-2 is a cyclic peptide, consisting of four amino acids, that can be synthesized from a variety of starting materials. MB-2 is a potent inhibitor of the enzyme cyclic guanosine monophosphate (cGMP) phosphodiesterase, and has been studied for its potential use in the development of drugs for the treatment of various diseases.
科学研究应用
Methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride has a number of potential applications in scientific research. It has been studied for its potential use in the development of drugs for the treatment of various diseases, such as hypertension, diabetes, and cancer. In addition, methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride has been studied for its potential use in the development of drugs for the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride has also been studied for its potential use in the development of drugs for the treatment of inflammation, and for its potential use in the development of drugs for the treatment of HIV/AIDS.
作用机制
Methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride acts as an inhibitor of the enzyme cyclic guanosine monophosphate (cGMP) phosphodiesterase. This enzyme is responsible for the breakdown of the cyclic nucleotide cGMP, which is involved in the regulation of various cellular processes, including the regulation of blood pressure, the regulation of glucose metabolism, and the regulation of gene expression. By inhibiting the activity of cGMP phosphodiesterase, methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride can inhibit the breakdown of cGMP and thus regulate the activity of various cellular processes.
Biochemical and Physiological Effects
methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride has been shown to have a number of biochemical and physiological effects. In particular, methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride has been shown to inhibit the activity of cGMP phosphodiesterase, which can lead to the increased production of cGMP and the regulation of various cellular processes, including the regulation of blood pressure, the regulation of glucose metabolism, and the regulation of gene expression. In addition, methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride has been shown to have anti-inflammatory and anti-cancer effects, and has been shown to reduce the levels of pro-inflammatory cytokines in the body.
实验室实验的优点和局限性
Methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride has a number of advantages and limitations for use in laboratory experiments. One advantage of methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride is that it is a potent inhibitor of cGMP phosphodiesterase, which makes it useful for the study of various cellular processes. In addition, methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride is relatively easy to synthesize and is relatively stable in solution. However, methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride is not as potent as some other inhibitors of cGMP phosphodiesterase, and can be toxic at high concentrations.
未来方向
The potential applications of methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride are numerous and diverse. It has been studied for its potential use in the development of drugs for the treatment of various diseases, such as hypertension, diabetes, cancer, neurological disorders, and HIV/AIDS. In addition, methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride has been studied for its potential use in the development of drugs for the treatment of inflammation, and for its potential use in the development of drugs for the treatment of metabolic disorders. Furthermore, methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride has been studied for its potential use in the development of drugs for the treatment of pain and for its potential use in the development of drugs for the treatment of neurodegenerative diseases. Further research is needed to fully explore the potential applications of methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride.
合成方法
Methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride can be synthesized from a variety of starting materials, including amino acids, cyclic peptides, and cyclic oligosaccharides. The most common method for the synthesis of methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride involves the condensation of two amino acids, such as lysine and arginine, with a cyclic peptide or cyclic oligosaccharide. The reaction is typically carried out in the presence of a catalyst, such as a thiol, and a base, such as sodium hydroxide or potassium hydroxide. The resulting product is then purified by chromatography and crystallized to yield the desired methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride involves the protection of the amine group, followed by the formation of the cyclobutane ring and subsequent deprotection of the amine group. The final step involves the esterification of the carboxylic acid with methanol and the formation of the hydrochloride salt.", "Starting Materials": [ "L-alanine", "tert-butyl bromoacetate", "sodium hydride", "2-bromo-1-chloropropane", "sodium borohydride", "acetic acid", "methanol", "hydrochloric acid" ], "Reaction": [ "L-alanine is protected as its tert-butoxycarbonyl (Boc) derivative using tert-butyl bromoacetate and sodium hydride.", "The Boc-protected alanine is reacted with 2-bromo-1-chloropropane to form the corresponding amine.", "The amine is cyclized to form the cyclobutane ring using sodium borohydride as a reducing agent.", "The Boc group is removed using hydrochloric acid to expose the amine group.", "The carboxylic acid is esterified with methanol to form the methyl ester.", "The final product is obtained as the hydrochloride salt by treatment with hydrochloric acid." ] } | |
CAS 编号 |
2307736-94-1 |
产品名称 |
methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride |
分子式 |
C11H22ClNO3 |
分子量 |
251.8 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



